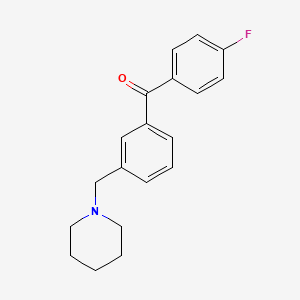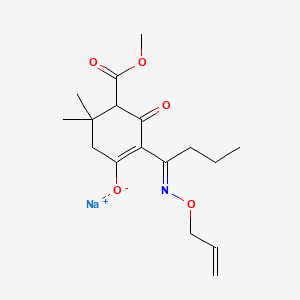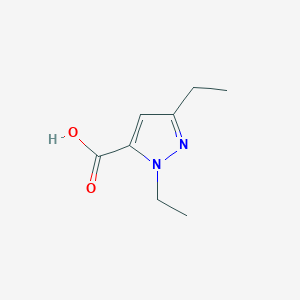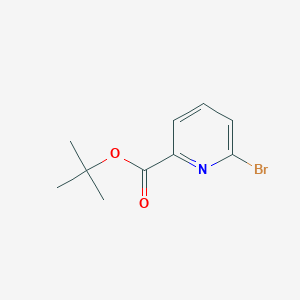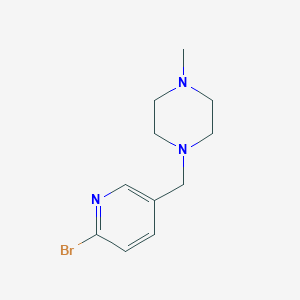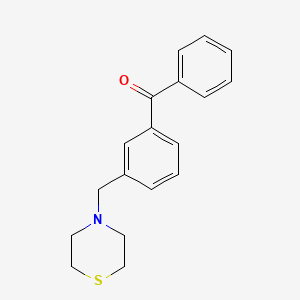
3-(チオモルホリンメチル)ベンゾフェノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiomorpholinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a thiomorpholine group attached to the benzophenone structure. This compound is a yellow crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential biological and industrial applications.
科学的研究の応用
3-(Thiomorpholinomethyl)benzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
Target of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . The antitumor mechanism of benzophenone derivatives has been investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .
Mode of Action
Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cells . The interaction of these compounds with their targets leads to changes in the cellular processes, resulting in the inhibition of tumor growth .
Biochemical Pathways
Benzophenone derivatives have been found to affect various tumor pathways . The impact on these pathways leads to downstream effects that contribute to the antitumor activity of these compounds .
Result of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit tumor growth .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiomorpholinomethyl)benzophenone typically involves the reaction of benzophenone with thiomorpholine in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where benzophenone is reacted with thiomorpholine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the catalyst used can be aluminum chloride or another Lewis acid .
Industrial Production Methods: In an industrial setting, the production of 3-(Thiomorpholinomethyl)benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions: 3-(Thiomorpholinomethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group of benzophenone to a hydroxyl group, forming alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
類似化合物との比較
Benzophenone: A parent compound with a simpler structure, lacking the thiomorpholine group.
3-Chloro-3’-thiomorpholinomethyl benzophenone: A derivative with a chlorine substituent, which may exhibit different chemical and biological properties.
2-Thiomethyl-4’-thiomorpholinomethyl benzophenone: Another derivative with additional thiomethyl groups, potentially altering its reactivity and applications.
Uniqueness: 3-(Thiomorpholinomethyl)benzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
phenyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKYXMMJCJRJCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643349 |
Source


|
| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-70-4 |
Source


|
| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

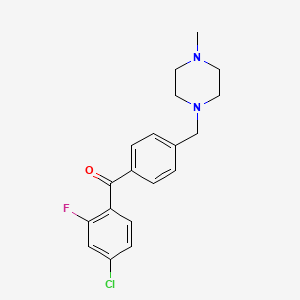
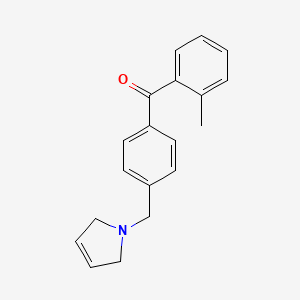
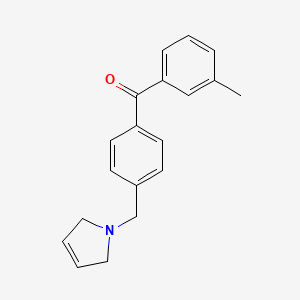
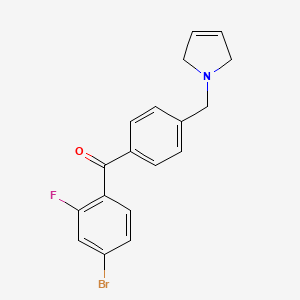
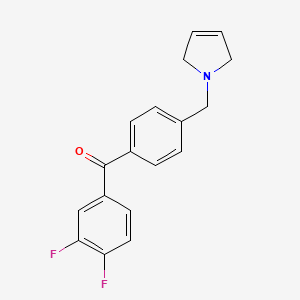
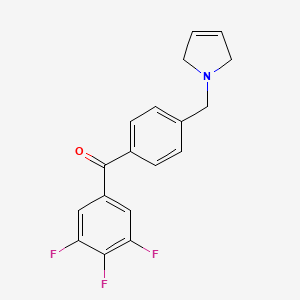
![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)
